molecular formula C8H6ClI B2641335 2-chloro-1-ethenyl-4-iodobenzene CAS No. 2355779-30-3

2-chloro-1-ethenyl-4-iodobenzene

Cat. No.: B2641335
CAS No.: 2355779-30-3
M. Wt: 264.49
InChI Key: OPFRQNKPENILMZ-UHFFFAOYSA-N
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Description

P-Iodo-a-chlorostyrene is a type of organic compound that is part of the halogenated styrene family . It is related to p-chlorostyrene, which is a colorless liquid used in various applications . The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides .


Synthesis Analysis

The synthesis of p-iodo, p-bromo, and p-chloro α,β-unsaturated ketones involves the reaction of β-diketones or α-hydroxymethylenecycloalkanones with triphenylphosphine dihalides . The reactions are conveniently carried out in benzene at room temperature, while with triphenylphosphine diiodide the reactions are best performed in refluxing acetonitrile .


Molecular Structure Analysis

The molecular structure of p-iodo, p-bromo, and p-chloro-bis(imino)phosphoranes differs from that of conventional amino-bis(imino)phosphoranes . The monomers are highly reactive compounds with relatively small adiabatic singlet-triplet energy differences .

Scientific Research Applications

1. Polymer Research

p-Iodo-a-chlorostyrene exhibits significant relevance in the field of polymer research. Studies have explored its utility in the synthesis and behavior of various copolymers. For example, the polymorphic behavior of syndiotactic poly(p-chlorostyrene) and styrene/p-chlorostyrene cosyndiotactic random copolymers was investigated, revealing new clathrate phases and insights into copolymer systems in the presence of p-chlorostyrene guests (De Girolamo Del Mauro et al., 2003). Additionally, controlled cationic polymerization techniques involving p-(chloromethyl)styrene have been developed, advancing the understanding of linear polymer synthesis without branched structures (Kamigaito et al., 2003).

2. Materials Science and Chemistry

p-Iodo-a-chlorostyrene finds applications in materials science, specifically in creating specialized materials with unique properties. For instance, its derivatives are used in the preparation of chlorinated polyisobutylene elastomer, demonstrating its role in creating novel materials with specific mechanical properties (Yu et al., 2023). Furthermore, the chlorination of a-chloroethylbenzene, a closely related compound, suggests the potential of p-Iodo-a-chlorostyrene in chemical syntheses involving iodine as a catalyst (Webster, 2007).

3. Fluorescence and Spectroscopy

In the field of fluorescence and spectroscopy, p-Iodo-a-chlorostyrene-related compounds are used as probes. For example, pyrene, a compound closely associated with styrene derivatives, is used as a fluorescent probe to study protein structure and conformational changes, indicating the potential of p-Iodo-a-chlorostyrene derivatives in similar applications (Bains et al., 2011).

Properties

IUPAC Name

2-chloro-1-ethenyl-4-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRQNKPENILMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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